molecular formula C11H8FNO2 B15046914 1-(4-Fluorophenyl)-3-methylidenepyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-methylidenepyrrolidine-2,5-dione

Cat. No.: B15046914
M. Wt: 205.18 g/mol
InChI Key: LYOWWKLHPCUGIA-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-methylidenepyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative featuring a 4-fluorophenyl group at position 1 and a methylidene group (CH₂=) at position 3.

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-methylidenepyrrolidine-2,5-dione

InChI

InChI=1S/C11H8FNO2/c1-7-6-10(14)13(11(7)15)9-4-2-8(12)3-5-9/h2-5H,1,6H2

InChI Key

LYOWWKLHPCUGIA-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(=O)N(C1=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-methylidenepyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and maleic anhydride.

    Formation of Intermediate: The initial step involves the reaction of 4-fluoroaniline with maleic anhydride to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under specific conditions to form the pyrrolidine ring.

    Methylidene Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-methylidenepyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-(4-Fluorophenyl)-3-methylidenepyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-methylidenepyrrolidine-2,5-dione involves its interaction with specific molecular targets. The fluorophenyl group can interact with various receptors or enzymes, leading to biological effects. The methylene group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, highlighting substituent differences and their implications:

Compound Name R1 (Position 1) R3 (Position 3) Biological Activity/Application Source
1-(4-Fluorophenyl)-3-methylidenepyrrolidine-2,5-dione 4-Fluorophenyl Methylidene (CH₂=) Not explicitly reported -
3-((7-Fluoro-3-hydroxy-1,3-dihydrobenzo[c][1,2,5]oxasilaborol-6-yl)thio)-1-(4-fluorophenyl)pyrrolidine-2,5-dione 4-Fluorophenyl Thio-benzosiloxaborole Boron carrier potential (neutron capture therapy)
1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives 4-Acetylphenyl Aryloxy (e.g., 4-Bromophenyloxy) GABA-transaminase inhibition (anti-convulsant potential)
3-(4-Methylphenylthio)-1-(2-trifluoromethylphenyl)pyrrolidine-2,5-dione 2-Trifluoromethylphenyl 4-Methylphenylthio Structural data only
1-(4-Fluorophenyl)-3-[(2-furylmethyl)amino]pyrrolidine-2,5-dione 4-Fluorophenyl Furylmethylamino Hydrogen bonding potential (unreported bioactivity)
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide) 4-Fluorophenyl 3,4-Dichloro (pyrrole core) Pesticide (herbicide)

Key Comparative Insights

This contrasts with bulkier substituents (e.g., thio-benzosiloxaborole in ), which may improve boron-based therapeutic applications. Aryloxy and Amino Groups: Compounds with aryloxy () or amino () groups exhibit hydrogen-bonding capacity, critical for enzyme inhibition (e.g., GABA-transaminase IC₅₀ = 5.2 mM ). The methylidene group lacks hydrogen-bond donors, suggesting divergent pharmacological targets. Halogenation: Fluoroimide () replaces the pyrrolidine core with a pyrrole ring and adds chlorine atoms, enhancing pesticidal activity via increased electrophilicity and membrane permeability.

Position 1 Modifications: The 4-fluorophenyl group is conserved in the target compound, Fluoroimide (), and the furylmethylamino derivative (). Fluorine’s electron-withdrawing nature enhances aromatic ring stability and influences binding to hydrophobic pockets. Analogous compounds with 4-acetylphenyl () or 2-trifluoromethylphenyl () groups exhibit altered electronic profiles, impacting solubility and target affinity.

  • Thiol-Ene Reactions : Used for thio-benzosiloxaborole derivatives ().
  • Michael Adduct Formation : Employed for aryloxy-substituted compounds using cellulose sulfuric acid catalysts ().
    • These methods highlight the versatility of pyrrolidine-2,5-dione as a scaffold for diverse functionalization.

Biological and Physicochemical Properties :

  • Lipophilicity : The trifluoromethyl group in increases logP, favoring blood-brain barrier penetration, whereas the methylidene group may reduce it.
  • Enzyme Inhibition : Aryloxy derivatives () show promising GABA-transaminase inhibition, suggesting the target compound’s activity could be explored in neurological disorders.
  • Agrochemical Utility : Fluoroimide () demonstrates the impact of halogenation and core modification on pesticidal efficacy.

Biological Activity

1-(4-Fluorophenyl)-3-methylidenepyrrolidine-2,5-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables related to its biological activity.

Chemical Structure and Properties

The compound's chemical structure features a pyrrolidine core with a fluorophenyl group and a methylidene moiety, which are thought to contribute to its biological effects. Its molecular formula is C12H10FNO2C_{12}H_{10}FNO_2, and it has a molecular weight of approximately 221.21 g/mol.

Anticancer Activity

Research indicates that derivatives of pyrrolidine-2,5-dione, including this compound, exhibit significant anticancer properties. A study demonstrated that related compounds inhibited the growth of various cancer cell lines, suggesting potential applications in cancer therapy. Specifically, the compound showed promising results against colon cancer cell lines with a GI50 value in the nanomolar range .

Table 1: Anticancer Activity of Pyrrolidine-2,5-Dione Derivatives

CompoundCell Line TestedGI50 (μM)Mechanism of Action
This compoundHCT-116~0.01EGFR and VEGFR2 inhibition
4-amino-3-chloro-1H-pyrrole-2,5-dioneColo-2050.001–0.0016ATP-binding domain interaction

Antibacterial Activity

The compound also shows antibacterial activity. In related studies, derivatives with similar structures demonstrated effectiveness against gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold.

Table 2: Antibacterial Activity of Related Compounds

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
1-(4-Iodophenyl)-3-methylidenepyrrolidine-2,5-dioneE. coli10 μg/mL
1-(4-Chlorophenyl)-3-methylidenepyrrolidine-2,5-dionePseudomonas aeruginosa15 μg/mL

The biological activity of this compound is largely attributed to its ability to interact with key molecular targets involved in cell signaling pathways:

  • EGFR and VEGFR2 Inhibition : The compound has been shown to form stable complexes with the ATP-binding domains of these receptors, which are critical in tumor growth and angiogenesis .
  • Membrane Interaction : Studies suggest that it may intercalate into lipid bilayers, affecting membrane integrity and function .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Colon Cancer : A preclinical evaluation demonstrated that treatment with the compound significantly reduced tumor growth in rat models of chemically induced colon cancer .
  • Antimicrobial Efficacy : Another study focused on testing various derivatives against resistant bacterial strains, showing that modifications in the side groups can enhance antibacterial efficacy.

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